methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate
CAS No.: 119580-82-4
Cat. No.: VC7939115
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119580-82-4 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | methyl 5-formyl-1-methylpyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C8H9NO3/c1-9-4-6(8(11)12-2)3-7(9)5-10/h3-5H,1-2H3 |
| Standard InChI Key | KZWOJEVANUUKNM-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C1C=O)C(=O)OC |
| Canonical SMILES | CN1C=C(C=C1C=O)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The IUPAC name for this compound is methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate, reflecting its substitution pattern on the pyrrole ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 119580-82-4 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molar Mass | 167.16 g/mol | |
| SMILES | COC(=O)C1=C(N(C)C=C1)C=O | |
| InChIKey | DJOREUNKCJRSPG-UHFFFAOYSA-N |
Synonyms include 1H-pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester and methyl 5-formyl-1-methylpyrrole-3-carboxylate.
Molecular Structure and Conformation
The compound features a planar pyrrole ring with substituents at positions 1, 3, and 5 (Figure 1). The methyl group at N1 induces steric effects, while the electron-withdrawing formyl and methoxycarbonyl groups influence reactivity. Computational models predict a density of 1.16 g/cm³ and a boiling point of 293.1°C .
Figure 1: 2D structure of methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate.
Synthesis and Reactivity
Reactivity Profile
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Formyl Group: Participates in condensation reactions (e.g., formation of Schiff bases).
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Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield carboxylic acids.
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Pyrrole Ring: Electrophilic substitution favored at the 4-position due to directing effects of existing substituents .
Physicochemical Properties
Experimental and computed properties are summarized below:
The low pKa indicates weak acidity, consistent with the ester and formyl substituents. The XLogP3 value of 0.7 suggests moderate lipophilicity .
| GHS Hazard Statement | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | Use personal protective equipment (PPE). |
| H315: Causes skin irritation | Avoid inhalation and contact. |
| H319: Causes serious eye irritation | Wash skin thoroughly after handling. |
| H335: May cause respiratory irritation | Use in well-ventilated areas. |
Risk Mitigation
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Storage: Keep in a cool, dry place away from oxidizers.
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Disposal: Follow local regulations for organic waste.
Applications and Research Significance
Pharmaceutical Intermediates
The compound’s functional groups make it valuable for synthesizing:
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Anticancer Agents: Pyrrole derivatives are explored for kinase inhibition .
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Antimicrobials: Formyl groups enable conjugation with bioactive moieties.
Material Science
Potential use in conductive polymers due to the aromatic pyrrole core.
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